Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate
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Overview
Description
Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[45]dec-1-en-8-yl)sulfonyl)benzoate is a complex organic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro connection involving a nitrogen-containing heterocycle
Preparation Methods
The synthesis of Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[45]dec-1-en-8-yl)sulfonyl)benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium nitrite, concentrated hydrochloric acid, and ethyl α-ethylacetoacetate . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalytic processes and controlled reaction conditions.
Chemical Reactions Analysis
Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorophenyl group and the sulfonyl benzoate moiety play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The exact pathways involved depend on the specific biological target being studied .
Comparison with Similar Compounds
Ethyl 4-((2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate can be compared with other azaspiro compounds, such as:
- (3-chloro-1-benzothiophen-2-yl)-[2-(2-chloro-6-methylphenyl)imino-4-methylene-3-thia-1-azaspiro[4.5]decan-1-yl]methanone
- (4-tert-butylphenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone These compounds share the spiro connection and nitrogen-containing heterocycle but differ in their substituents, which can significantly affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications .
Properties
IUPAC Name |
ethyl 4-[[3-(3-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O5S/c1-2-31-21(28)15-6-8-18(9-7-15)32(29,30)26-12-10-22(11-13-26)24-19(20(27)25-22)16-4-3-5-17(23)14-16/h3-9,14H,2,10-13H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCHLICBCMLVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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